molecular formula C40H45N9O9 B1192845 HDAC6 degrader NP8

HDAC6 degrader NP8

Cat. No.: B1192845
M. Wt: 795.854
InChI Key: NLVMRCQAKUCFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC6 degrader NP8 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6), a class IIb enzyme implicated in cancer progression, neurodegenerative diseases, and immune dysregulation . NP8 consists of three components:

  • Target-binding moiety: Nexturastat A (Nex A), a selective HDAC6 inhibitor.
  • E3 ligase ligand: Pomalidomide (Poma), which recruits the CRL4-CRBN ubiquitin ligase complex.
  • Linker: A polyethylene glycol (PEG)-based spacer connecting Nex A and Poma.

NP8 induces HDAC6 degradation via the ubiquitin-proteasome system (UPS). It achieves a DC50 (half-maximal degradation concentration) of 3.8 nM in multiple myeloma (MM.1S) cells, with rapid degradation observed within 2 hours and maximal effects at 6–8 hours . The degradation is reversible, as HDAC6 levels recover within 3 hours of NP8 washout . Notably, NP8 spares other HDAC isoforms (e.g., HDAC1, HDAC3) and exhibits anti-proliferative activity in MM.1S cells comparable to Nex A alone .

Properties

Molecular Formula

C40H45N9O9

Molecular Weight

795.854

IUPAC Name

4-((1-(4-(1-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)butyl)-3-phenylureido)methyl)-N-hydroxybenzamide

InChI

InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52)

InChI Key

NLVMRCQAKUCFIA-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN(CCCCC2=CN(CCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)N=N2)C(NC6=CC=CC=C6)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDAC6 degrader NP8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar HDAC6-Targeting PROTACs

The following table summarizes key HDAC6 degraders, emphasizing their structural and functional distinctions:

Compound Target-Binding Moiety E3 Ligase Ligand DC50 (nM) Dmax (%) Selectivity Key Cell Lines Tested References
NP8 Nex A (HDAC6-selective) Pomalidomide (CRBN) 3.8 (MM.1S) >90 HDAC6-specific MM.1S, HeLa
NH2 Nex A Pomalidomide 3.2 (MM.1S) >90 HDAC6-specific MM.1S, HeLa
dHDAC6 Pan-HDAC inhibitor Pomalidomide 34 (MCF-7) 70.5 Moderate MCF-7
12d Nex A VHL ligand 7.1 (MM1S), 4.3 (4935) >90 HDAC6-specific MM1S, 4935
YZ167 SAHA (pan-HDAC) CRBN ligand 1.94 (MM.1S) >90 HDAC6-specific MM.1S
YZ268 Nex A CRBN ligand Not reported >90 HDAC6-specific MM.1S
12g Indirubin derivative Pomalidomide 108.9 (RAW264.7) 88 HDAC6-specific RAW264.7
HDAC6 degrader-3 Not disclosed CRBN ligand 19.4 (HEK293) >90 HDAC6-specific HEK293

Key Observations:

Potency :

  • NP8 and NH2 exhibit the lowest DC50 values (3.8 nM and 3.2 nM, respectively), outperforming earlier degraders like dHDAC6 (DC50 = 34 nM) .
  • YZ167, derived from the pan-HDAC inhibitor SAHA, achieves a DC50 of 1.94 nM but may risk off-target effects due to SAHA’s broad activity .

Selectivity: NP8, NH2, and 12d (VHL-based) degrade HDAC6 exclusively, whereas dHDAC6 (using a non-selective inhibitor) shows reduced specificity .

Kinetics :

  • NP8 and NH2 induce degradation within 1–2 hours, peaking at 6–8 hours. Both compounds enable rapid HDAC6 recovery post-washout, highlighting their reversibility .
  • In contrast, YZ167 and 12g exhibit slower kinetics, with degradation maxima at 24 hours .

E3 Ligase Compatibility :

  • CRBN-based degraders (NP8, NH2, YZ268) generally show higher potency than VHL-based counterparts (e.g., 12d), likely due to CRBN’s superior ubiquitination efficiency in hematopoietic cells .

Therapeutic Relevance :

  • NP8 demonstrates exceptional efficacy in multiple myeloma models, aligning with HDAC6’s role in MM pathogenesis .
  • HDAC6 degrader-3, despite a higher DC50 (19.4 nM), shows promise in HEK293 cells but lacks validation in cancer models .

Q & A

Q. What are the key pharmacological parameters (e.g., DC50, Dmax) of HDAC6 degrader NP8, and how were they determined?

  • Answer : NP8 exhibits a DC50 (half-maximal degradation concentration) of 3.8 nM in MM.1S multiple myeloma cells, as measured via Western blot and automated capillary electrophoresis (Simple Western) . Dmax (maximum degradation percentage) is not explicitly reported in some studies (ND) , but in HeLa cells, NP8 achieves significant HDAC6 reduction at 100 nM . DC50 determination involves dose-response curves using lysate samples (3 µL) with total protein normalization . Comparative studies with other degraders (e.g., NH2, DC50 = 3.2 nM) highlight NP8's potency .

Q. How does NP8 achieve selective degradation of HDAC6 over other HDAC isoforms?

  • Answer : NP8’s selectivity arises from its structure: the HDAC6-binding moiety (Nexturastat A, a selective inhibitor) is linked to the CRBN ligand (pomalidomide) via optimized spacers . Proteomic screens confirm HDAC6 specificity, with no off-target effects on HDAC1/2/3/8 in HeLa cells . However, Image D in suggests potential off-target HDAC modulation, necessitating isoform-specific validation (e.g., immunoprecipitation or HDAC activity assays) .

Q. What experimental models are used to evaluate NP8’s efficacy?

  • Answer : NP8 is tested in diverse cell lines:
  • HeLa cells : Dose-dependent degradation (100 nM) observed via Western blot .
  • MM.1S cells : High sensitivity (DC50 = 3.8 nM) and anti-proliferative effects comparable to Nexturastat A .
  • EGFP-HDAC6 fusion models : Live-cell fluorescence imaging tracks degradation kinetics, revealing delayed response due to overexpression artifacts .

Advanced Research Questions

Q. What methodologies visualize HDAC6 degradation dynamics induced by NP8?

  • Answer :
  • Fluorescence tagging : EGFP fused to HDAC6 enables real-time tracking of cytoplasmic degradation via time-lapse microscopy .
  • HiBiT tagging : Endogenous HiBiT-HDAC6 K562 cells quantify degradation kinetics using luminescence .
  • Ubiquitinomics : Global ubiquitination profiling via mass spectrometry (DIA-TIMS) identifies NP8-induced ubiquitin signatures .

Q. How do structural modifications in NP8’s PROTAC design influence degradation efficiency?

  • Answer :
  • Linker optimization : Shorter PEG-based linkers improve ternary complex formation (e.g., A6 vs. A2 in ) .
  • E3 ligase choice : CRBN recruitment (via pomalidomide) outperforms VHL-based degraders in MM.1S cells .
  • Warhead positioning : Nex A’s alkyl chain orientation, derived from co-crystallography, ensures HDAC6 binding without steric hindrance .

Q. Are there contradictory data on NP8’s specificity, and how should researchers address them?

  • Answer : ’s Image D suggests NP8 affects non-HDAC6 isoforms, conflicting with . To resolve this:
  • Perform isoform-specific activity assays (e.g., fluorometric HDAC1/6/8 kits).
  • Use CRISPR-KO controls (e.g., HDAC6-null cells) to confirm on-target effects.
  • Validate via proteome-wide screens to rule out collateral degradation .

Q. How does NP8 compare to other HDAC6 degraders like NH2 or YZ268?

  • Answer :
  • NH2 : Similar DC50 (3.2 nM) but uses alternative linker chemistry, showing faster kinetics in leukemia models .
  • YZ268 : Selective for HDAC6 without IKZF1/3 off-targets, but lower Dmax (70% vs. NP8’s 90% in MM.1S) .
  • A6 (VHL-based) : Higher DC50 (7.1 nM) but superior Dmax (90%), highlighting E3 ligase trade-offs .

Q. How does NP8’s mechanism differ from traditional HDAC6 inhibitors like Nexturastat A?

  • Answer :
  • Catalytic vs. scaffolding effects : Inhibitors block enzymatic activity, while NP8 degrades HDAC6 entirely, disrupting non-catalytic roles (e.g., stress granule formation) .
  • Therapeutic implications : NP8 overcomes resistance mutations and achieves sustained effects post-washout in MM.1S cells .

Methodological Considerations

Q. What proteomics tools validate NP8’s target engagement and degradation?

  • Answer :
  • Data-independent acquisition (DIA) : Quantifies HDAC6 levels in complex lysates with <1% CV .
  • Tandem mass tags (TMT) : Multiplexed analysis identifies co-degraded proteins (e.g., tubulin deacetylases) .
  • Ubiquitin pull-down assays : Confirm UPS dependency using proteasome inhibitors (e.g., Carfilzomib) .

Q. What strategies optimize PROTAC screening workflows for HDAC6 degraders?

  • Answer :
  • Rapid solid-phase synthesis : Generates linker-variant libraries (e.g., NP8-NC1/2) for structure-activity relationship (SAR) studies .
  • High-content imaging : Automated fluorescence microscopy quantifies EGFP-HDAC6 degradation in 384-well plates .
  • Ternary complex assays : Surface plasmon resonance (SPR) measures HDAC6-CRBN-PROTAC binding kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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HDAC6 degrader NP8
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